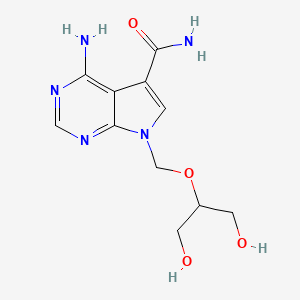

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide systematically describes the compound’s structure. The parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidine , consists of a fused pyrrole and pyrimidine ring system, where the pyrimidine ring is annulated at the 2,3-positions of the pyrrole. The numbering follows IUPAC guidelines, with the pyrrole nitrogen at position 1 and the pyrimidine nitrogens at positions 3 and 5.

The substituents are assigned as follows:

- 4-amino : An amino group (-NH₂) at position 4 of the pyrimidine ring.

- 7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl) : A hydroxymethyl-substituted ethoxy methyl group attached to position 7 of the pyrrolo[2,3-d]pyrimidine core.

- 5-carboxamide : A carboxamide group (-CONH₂) at position 5 of the pyrimidine ring.

The molecular formula C₁₃H₁₈N₆O₅ reflects the compound’s composition, with a molar mass of 338.32 g/mol. Synonymous identifiers include CAS 21090-35-7 and the SMILES string O=C(N)C1=NC2=C(N(C1)COC(CO)CO)N=CN2.N, which encodes the connectivity of functional groups.

Properties

CAS No. |

118043-70-2 |

|---|---|

Molecular Formula |

C11H15N5O4 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C11H15N5O4/c12-9-8-7(10(13)19)1-16(11(8)15-4-14-9)5-20-6(2-17)3-18/h1,4,6,17-18H,2-3,5H2,(H2,13,19)(H2,12,14,15) |

InChI Key |

MBEDXJIXQVXSPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Route Overview

The preparation generally follows these stages:

- Reduction, Protection, and Esterification

- Sulfonation and Substitution Reactions

- Chlorination and Amination

- Condensation and Final Functionalization

Stepwise Preparation Process

| Step | Description | Reagents & Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1 | Reduction, Protection, and Esterification | Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid is reduced using sodium dihydrobis(2-methoxyethoxy)aluminate in toluene; followed by protection with benzoyl chloride in dichloromethane and triethylamine; esterification with methylsulfonyl chloride | Toluene volume: 4-8× weight of acid; Reduction temp: 105-110 °C for 3-6 h; Protection temp: -5 to 10 °C; Esterification temp: 20-25 °C for 16-24 h | Formation of trans-4-(benzoylmethylamino)cyclohexyl methanesulfonate intermediate |

| 2 | Sulfonation | Reaction with sodium sulfite (or potassium, ammonium, lithium sulfite) in alcohol-water mixture (methanol, ethanol, etc.) | Alcohol:water volume ratio 1-5:1; Sulfite molar ratio 1.5-3.5:1; Temp: 70-85 °C; Time: 24-30 h | Sulfonated intermediate ready for chlorination |

| 3 | Chlorination and Amination | Chlorination with thionyl chloride or oxalyl chloride in acetonitrile with organic base (pyridine, DIPEA, etc.); followed by methylamine addition | Chlorinating agent molar ratio 1.1-1.5:1; Temp: 0-10 °C; Methylamine molar ratio 8-11:1; Reaction time ≥3 h | Formation of methylamine-substituted intermediate |

| 4 | Condensation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Condensation in acetonitrile with acid-binding agents (KOH, NaOH, pyridine, etc.) and potassium iodide catalyst | Acid-binding agent molar ratio 1.5-5:1; Catalyst molar ratio 0.02-0.2:1; Temp: 65-82 °C; Time: 24-30 h | Final condensation to yield target compound |

Reaction Conditions and Optimization

- Solvent Selection: Toluene, dichloromethane, acetonitrile, and alcohols (methanol, ethanol) are used at different stages to optimize solubility and reaction rates.

- Temperature Control: Critical for selectivity and yield, with low temperatures (0-10 °C) for chlorination and amination to prevent side reactions, and moderate temperatures (65-110 °C) for reduction and condensation.

- Molar Ratios: Precise stoichiometry of reagents such as sodium dihydrobis(2-methoxyethoxy)aluminate, methylsulfonyl chloride, sulfites, chlorinating agents, and bases is essential for efficient conversion.

- Reaction Times: Vary from hours to over a day depending on the step, ensuring complete reaction and minimizing impurities.

- Purification: Crystallization and drying steps are employed after key reactions to isolate intermediates with high purity.

- Catalysts: Use of palladium catalysts (e.g., Pd(dppf)Cl2) in Suzuki–Miyaura cross-coupling reactions facilitates introduction of aryl substituents when applicable.

- Protection/Deprotection: Protecting groups such as tert-butoxycarbonyl and benzoyl are used to control reactivity of amino groups during synthesis.

- Characterization: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are standard for confirming structure and purity.

| Parameter | Range/Value | Notes |

|---|---|---|

| Reduction Temp | 105-110 °C | 3-6 hours |

| Protection Temp | -5 to 10 °C | 0.5-4 hours dropwise addition |

| Esterification Temp | 20-25 °C | 16-24 hours |

| Sulfonation Temp | 70-85 °C | 24-30 hours |

| Chlorination Temp | 0-10 °C | ≥3 hours |

| Condensation Temp | 65-82 °C | 24-30 hours |

| Solvent Ratios | Varies by step | Toluene, DCM, acetonitrile, alcohol-water mixtures |

| Molar Ratios | Reagent-specific | Critical for yield and selectivity |

The preparation of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- involves a carefully orchestrated multi-step synthetic process. Each step requires precise control of reagents, solvents, temperature, and reaction time to achieve the desired product with high purity and yield. The methods combine classical organic transformations such as reduction, protection, sulfonation, chlorination, amination, and condensation, supported by modern catalytic and purification techniques. This comprehensive approach is validated by patent disclosures and peer-reviewed synthetic studies, ensuring the process is robust and scalable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The table below compares the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological activities.

Key Research Findings

Impact of 7-Substituent on Solubility and Permeability: The target compound’s 7-substituent contains two hydroxyl groups, conferring high aqueous solubility (logP < 1), making it suitable for oral or intravenous administration. However, this polarity may limit blood-brain barrier (BBB) penetration compared to vepafestinib, which has a lipophilic cyclopropyl group (logP ~3) and demonstrated CNS activity . SEM-protected analogs (e.g., ) exhibit high logP (>3) due to the trimethylsilyl group, favoring membrane permeability but requiring deprotection for therapeutic use .

Role of 5-Substituent in Target Binding :

- The carboxamide group in the target compound and vepafestinib enables hydrogen bonding with kinase active sites. In contrast, 5-iodo or 3-methoxyphenyl substituents () rely on halogen bonding or π-π stacking, respectively, for target engagement .

Synthetic Utility :

- Iodo-substituted pyrrolopyrimidines (e.g., ) serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification at the 5-position .

- The SEM group () is a transient protecting group, facilitating synthesis of N-substituted derivatives .

Biological Activity Trends :

Biological Activity

7H-Pyrrolo(2,3-d)pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. This article focuses on the biological activity of the compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)- , exploring its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The compound under investigation possesses a unique pyrrolo[2,3-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets. The structural features include:

- Pyrrolo[2,3-d]pyrimidine core

- Carboxamide group at position 5

- Amino group at position 4

- Hydroxyethyl side chain contributing to solubility and bioavailability

PAK4 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer progression. The inhibition of PAK4 by this compound leads to:

- Cell Cycle Arrest : Flow cytometry assays demonstrated that the compound induces G0/G1 phase arrest in MV4-11 leukemia cells .

- Apoptosis Induction : The compound triggers apoptosis, as evidenced by increased levels of pro-apoptotic proteins and caspase activation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolo[2,3-d]pyrimidine scaffold significantly affect biological activity. For instance:

- Substituents at position 5 enhance PAK4 inhibitory potency.

- Hydroxymethyl groups improve solubility and cellular uptake.

Table 1 summarizes the IC50 values of various derivatives against PAK4 and MV4-11 cell lines:

| Compound | IC50 (PAK4) | IC50 (MV4-11) |

|---|---|---|

| 5n | 2.7 nM | 7.8 nM |

| 5o | 20.2 nM | 38.3 nM |

Biological Activity in Cancer Models

The efficacy of the compound was evaluated in various cancer cell lines, revealing its potential as an anticancer agent:

- HepG2 Cells : Induced apoptosis through upregulation of Bax and downregulation of Bcl-2 .

- HeLa Cells : Demonstrated cytotoxicity correlated with structural modifications .

- MDA-MB-231 Cells : Showed variable responses based on substituent variations, indicating the importance of precise chemical modifications for targeted therapy .

Case Study 1: MV4-11 Cell Line

In a study focusing on MV4-11 leukemia cells, treatment with the compound led to significant apoptosis and cell cycle arrest. The mechanism involved the modulation of key signaling pathways associated with tumor growth and survival.

Case Study 2: HepG2 Liver Cancer Cells

Another investigation into HepG2 cells revealed that the compound not only induced apoptosis but also affected metabolic pathways critical for cancer cell proliferation. This suggests a dual mechanism involving both direct cytotoxic effects and metabolic interference.

Q & A

Q. What are the common synthetic routes for synthesizing 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor assembly and cyclization. For example:

- Step 1 : Coupling of ethyl 2-cyanoacetate with substituted bromoalkanes to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate .

- Step 2 : Cyclization with formamidine or urea derivatives to generate the pyrrolo-pyrimidine core .

- Step 3 : Functionalization via chlorination, alkylation, or carboxamide introduction. Protecting groups (e.g., Boc) are often used to stabilize reactive sites during synthesis .

- Key Optimization : Adjusting solvent polarity (DMF/ethanol mixtures) and reaction temperatures (reflux vs. room temperature) improves yields .

Q. How can researchers characterize the structure of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm cyclization. For example, pyrrole protons resonate at δ 6.2–7.5 ppm, while pyrimidine carbons appear at ~150–160 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for confirming carboxamide and hydroxymethyl groups .

- X-ray Crystallography : Resolves spatial arrangements, such as the orientation of the hydroxymethyl-ethoxy moiety, which influences binding interactions .

Q. What are the primary biochemical applications of this compound in kinase studies?

- Methodological Answer : This compound acts as a kinase inhibitor, targeting enzymes like EGFR and CDK2. Researchers:

- Assay Design : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC values. Pre-incubate the compound with kinase domains to assess competitive binding .

- Selectivity Profiling : Compare inhibition across kinase panels (e.g., 100+ kinases) to identify off-target effects. Structural analogs with ethyl or methyl substitutions show varied selectivity due to steric effects .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and activity of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Predict reaction pathways using density functional theory (DFT) to identify energy barriers in cyclization steps .

- Molecular Docking : Simulate binding poses with kinase active sites (e.g., EGFR’s ATP-binding pocket) to prioritize substituents that enhance affinity. For example, the hydroxymethyl-ethoxy group may form hydrogen bonds with Asp831 .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures for improving yields .

Q. How should researchers address contradictory data in kinase inhibition studies?

- Methodological Answer : Contradictions often arise from assay conditions or structural variations. Strategies include:

- Standardized Assays : Replicate studies using consistent ATP concentrations (e.g., 10 µM) and enzyme sources (e.g., recombinant human kinases) .

- Structural Comparison : Analyze analogs (e.g., 4-chloro vs. 5-ethyl derivatives) to isolate substituent effects. For instance, 5-ethyl groups reduce CDK2 inhibition by 40% due to steric hindrance .

- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) and differentiate allosteric vs. competitive inhibition .

Q. What strategies improve stability and bioavailability in in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the hydroxymethyl group with ester linkages to enhance membrane permeability. Hydrolysis in plasma releases the active form .

- Cocrystallization : Stabilize the compound using coformers (e.g., succinic acid) to improve thermal stability and solubility .

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways (e.g., CYP450 oxidation) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.